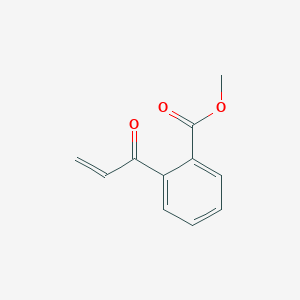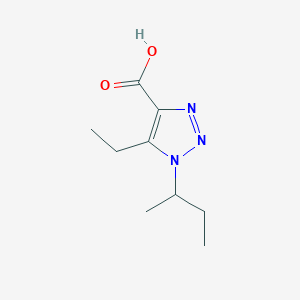
4-Ethenyl-3,5-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the reactivity of the vinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-vinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a precursor such as 4-chloro-3,5-difluoropyridine is reacted with a vinylating agent under specific conditions to introduce the vinyl group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-vinylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents are commonly used.
Addition Reactions: Electrophiles like halogens or hydrogen halides can be used under mild conditions.
Polymerization: Radical initiators or catalysts are employed to initiate the polymerization process.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Addition Products: Adducts with electrophiles, such as halogenated pyridines.
Applications De Recherche Scientifique
3,5-Difluoro-4-vinylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-vinylpyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the electron density on the pyridine ring, making it less basic and more reactive towards electrophiles. The vinyl group provides a site for polymerization and addition reactions, allowing the compound to form various derivatives and polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
4-Vinylpyridine: Lacks the fluorine atoms, resulting in different reactivity and properties.
Pentafluoropyridine: Contains more fluorine atoms, leading to distinct chemical behavior.
Uniqueness
3,5-Difluoro-4-vinylpyridine is unique due to the combination of fluorine atoms and a vinyl group, which imparts specific electronic and steric properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C7H5F2N |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
4-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |
Clé InChI |
IIZZQEHMUCUELF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=NC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
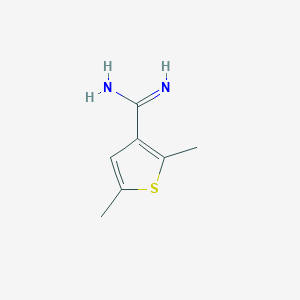
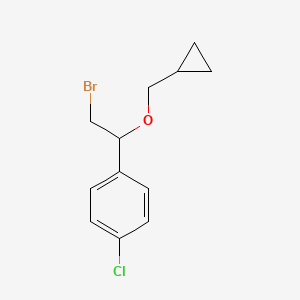
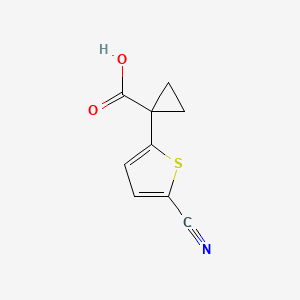
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
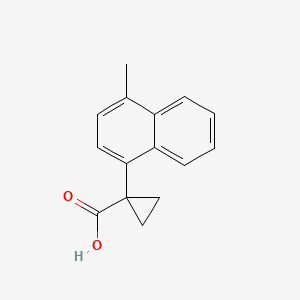
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
